molecular formula C16H17ClN4O3S2 B12180619 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B12180619
M. Wt: 412.9 g/mol
InChI Key: DZWMHTMFESEEST-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropyl group, a thiadiazole ring, and a dioxido-thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropylating agents.

    Formation of the Dioxido-Thiazinan Ring: This involves the oxidation of a thiazinan precursor.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediates with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.

    Reduction: Reduction reactions may target the chloro group or other reducible moieties.

    Substitution: The chloro group can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the dioxido-thiazinan ring.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chloro group.

Uniqueness

The presence of both the chloro group and the dioxido-thiazinan ring in 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide makes it unique compared to its similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H17ClN4O3S2

Molecular Weight

412.9 g/mol

IUPAC Name

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C16H17ClN4O3S2/c17-13-9-11(21-7-1-2-8-26(21,23)24)5-6-12(13)14(22)18-16-20-19-15(25-16)10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,18,20,22)

InChI Key

DZWMHTMFESEEST-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4)Cl

Origin of Product

United States

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